molecular formula C15H13N5O2 B2450878 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide CAS No. 919841-31-9

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide

Cat. No.: B2450878
CAS No.: 919841-31-9
M. Wt: 295.302
InChI Key: LBIFOMMNBJMELG-UHFFFAOYSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-14(10-6-7-10)18-19-9-16-13-12(15(19)22)8-17-20(13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIFOMMNBJMELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution

Reacting 5-chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4(1H)-one with cyclopropanecarboxamide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 100°C for 12–16 hours achieves substitution. However, this method suffers from moderate yields (50–60%) due to the poor nucleophilicity of the amide.

Two-Step Amination-Acylation

A higher-yielding strategy involves:

  • Amination : Treating the 5-chloro derivative with aqueous ammonia (25–28%) in ethanol at 70°C for 8 hours to form 5-amino-1-phenylpyrazolo[3,4-d]pyrimidin-4(1H)-one.
  • Acylation : Coupling the amine with cyclopropanecarbonyl chloride using triethylamine (Et₃N) in dichloromethane (DCM) at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.

Table 2: Comparison of Functionalization Methods

Method Conditions Yield (%) Purity (%)
Direct substitution K₂CO₃, DMF, 100°C, 16 h 50–60 85–90
Amination-Acylation NH₃ (aq), EtOH → Cyclopropanecarbonyl Cl, Et₃N, DCM 75–85 95–98

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Ethanol minimizes byproducts during amination, while DCM ensures efficient acylation. Maintaining temperatures below 5°C during acylation prevents decomposition of the acyl chloride.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst during acylation improves yields by 10–15%. Palladium-based catalysts (e.g., Pd(PPh₃)₄) are ineffective for this system, as evidenced by failed cross-coupling attempts in analogous pyrazolo[3,4-d]pyrimidine syntheses.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The cyclopropane protons appear as a multiplet at δ 1.2–1.5 ppm, while the pyrazolo[3,4-d]pyrimidine aromatic protons resonate at δ 7.5–8.3 ppm.
  • ¹³C NMR : The carbonyl carbon of the cyclopropanecarboxamide is observed at δ 170–172 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 335.1154 (calculated for C₁₈H₁₅N₅O₂).

Challenges and Contradictions in Literature

While most studies agree on the amination-acylation route, discrepancies exist regarding optimal ammonia concentrations. Li-Jing et al. reported 25% ammonia suffices, whereas MDPI authors advocate 28% solutions for complete substitution. These differences may arise from varying reaction scales or purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

The biological activity of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide has been investigated in several studies, revealing its potential as an antiviral and anticancer agent.

Antiviral Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiviral properties. For instance, a study demonstrated that similar compounds effectively inhibited the replication of respiratory syncytial virus (RSV), with effective concentration (EC50) values ranging between 5 to 28 μM. This suggests that this compound may also possess antiviral capabilities against various viral infections.

Anticancer Potential

The compound's anticancer properties have been explored through in vitro studies. Related pyrazolo derivatives have shown promising results in inhibiting cancer cell proliferation. For example, one study reported an IC50 value of 9.19 μM against Hepatitis C virus (HCV), indicating strong potential for anticancer applications.

Enzyme Inhibition

The structure of this compound suggests it may act as an inhibitor for specific enzymes involved in disease processes.

Enzyme Inhibitory Activity IC50 Value (μM)
Protein Kinase B (PKB/Akt)Significant inhibition observed0.35
HCV NS5B RNA PolymeraseHigh selectivity index32.2

These findings indicate the compound's potential as a therapeutic agent targeting critical pathways in cancer and viral replication.

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

  • Antiviral Efficacy Study: A recent investigation published in MDPI highlighted the efficacy of pyrazolo derivatives against RSV, suggesting a broader application for this compound in treating viral infections.
  • Cancer Cell Proliferation Study: Another study focused on the anticancer properties of related compounds demonstrated their ability to inhibit cancer cell growth effectively.

Mechanism of Action

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2}, with a molecular weight of approximately 320.35 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure that is recognized for its ability to interact with various biological targets.

The primary mechanism of action for this compound involves the selective inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a critical role in regulating the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Key Interactions

The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83. This interaction effectively inhibits CDK2 activity, disrupting normal cell cycle progression and triggering apoptotic pathways in various cancer cell lines.

Biological Activity and Therapeutic Potential

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, related compounds have shown IC50 values ranging from 0.3 to 24 µM against different cancer cell lines, highlighting their potential as anticancer agents .
  • Kinase Inhibition : In vitro studies have shown that this compound can inhibit various kinases involved in cancer progression. This multi-target inhibition is crucial for developing effective cancer therapies .

Study 1: Antiproliferative Effects

A study assessed the antiproliferative effects of similar pyrazolo[3,4-d]pyrimidine derivatives on A549 (lung cancer) and HCT116 (colon cancer) cell lines. Compounds demonstrated significant cytotoxicity with IC50 values as low as 0.016 µM against wild-type EGFR .

CompoundCell LineIC50 (µM)
12bA5498.21
12bHCT11619.56

Study 2: Molecular Docking Studies

Molecular docking studies have elucidated the binding modes of these compounds to their targets. The docking results indicated strong binding affinities for CDK2 and EGFR, suggesting that structural modifications could enhance selectivity and potency .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. However, further studies are necessary to fully understand its metabolic pathways and potential toxicological effects.

Q & A

Q. What are the key considerations in optimizing the synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions:

  • Solvent selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysts: Triethylamine is critical for deprotonation in amide coupling steps, improving reaction efficiency .
  • Temperature: Reactions often proceed at 60–80°C to balance kinetics and thermal degradation risks .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:

  • NMR spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and cyclopropane substituents .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H+^+]+^+) and detects synthetic byproducts .
  • X-ray crystallography: Resolves 3D conformation, including torsion angles of the cyclopropane-carboxamide group, critical for docking studies .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Kinase inhibition assays: Use ADP-Glo™ or fluorescence polarization to measure IC50_{50} against kinases (e.g., phosphodiesterase 9A) .
  • Antiproliferative screens: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations; compare to cisplatin controls .
  • Solubility testing: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling improve the design of analogs targeting phosphodiesterase 9A?

Methodological Answer:

  • Docking studies (AutoDock Vina): Use X-ray structures of PDE9A (PDB: 4HIT) to predict binding modes. The cyclopropane-carboxamide group forms hydrogen bonds with Gln-453 and hydrophobic interactions with Phe-456 .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories; prioritize analogs with <2.0 Å RMSD .
  • QSAR models: Correlate substituent electronegativity (e.g., trifluoromethyl groups) with IC50_{50} values to guide synthetic priorities .

Q. How can researchers resolve discrepancies in reported IC50_{50}50​ values for kinase inhibition across studies?

Methodological Answer:

  • Assay standardization: Control ATP concentrations (e.g., 1 mM for competitive inhibitors) and enzyme purity (≥90% via SDS-PAGE) .
  • Data normalization: Express inhibition relative to positive controls (e.g., IBMX for PDE9A) and account for solvent effects (e.g., DMSO ≤0.1%) .
  • Meta-analysis: Pool data from ≥3 independent studies using random-effects models to calculate weighted mean IC50_{50} .

Q. What strategies mitigate metabolic instability of the cyclopropane-carboxamide moiety in vivo?

Methodological Answer:

  • Isotere replacement: Substitute cyclopropane with spirocyclic or fluorinated groups to block CYP450 oxidation .
  • Prodrug design: Convert the carboxamide to ethyl ester prodrugs, which hydrolyze in plasma to release the active form .
  • Microsomal stability assays: Incubate with rat liver microsomes (RLM) and NADPH; optimize analogs with t1/2_{1/2} >30 min .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show limited efficacy?

Methodological Answer: Discrepancies arise from:

  • Cell line variability: Sensitive lines (e.g., Jurkat leukemia) overexpress target kinases vs. resistant lines (e.g., A549 lung cancer) .
  • Dosing protocols: IC50_{50} values improve with pulsed (24-hr exposure) vs. continuous dosing in apoptosis assays .
  • Off-target effects: Use kinome-wide profiling (e.g., KinomeScan) to identify inhibitory promiscuity (e.g., unintended FLT3 inhibition) .

Comparative Structural Analysis

Table 1. Key analogs and their biological profiles:

Compound IDStructural ModificationIC50_{50} (PDE9A)Anticancer Activity (HeLa IC50_{50})
Parent compound (this study)Cyclopropane-carboxamide0.6 nM 8.2 µM
Trifluoromethyl analog-CF3_3 at benzamide0.4 nM 5.1 µM
tert-Butyl analog-C(CH3_3)3_3 at pyrimidine1.2 nM 12.4 µM

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